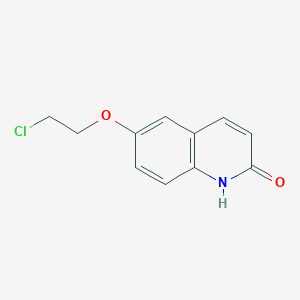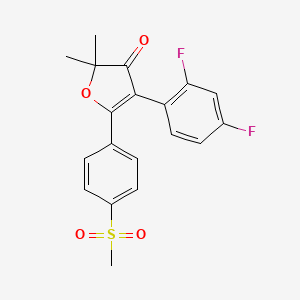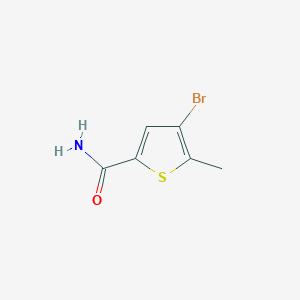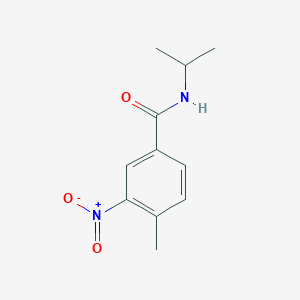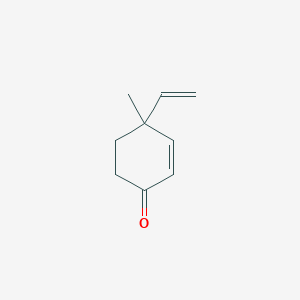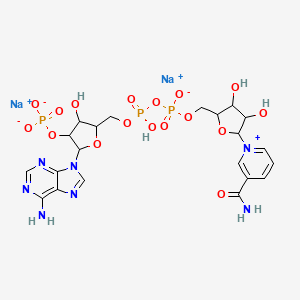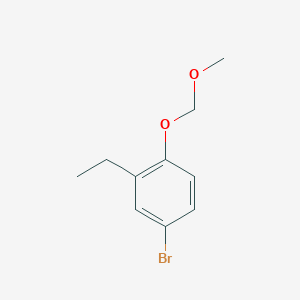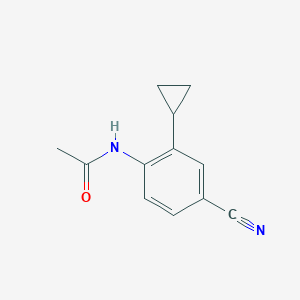
Silane, (4-methoxyphenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-methoxyphenoxy)trimethyl- is an organosilicon compound with the molecular formula C11H18O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silane group attached to a 4-methoxyphenoxy moiety, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-methoxyphenoxy)trimethyl- typically involves the reaction of 4-methoxyphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Silane, (4-methoxyphenoxy)trimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-methoxyphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silyl ether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
Silane, (4-methoxyphenoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, (4-methoxyphenoxy)trimethyl- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (p-methoxyphenyl)trimethyl-
- (4-Methoxyphenyl)trimethylsilane
Uniqueness
Silane, (4-methoxyphenoxy)trimethyl- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to its phenyl counterparts. This difference makes it more reactive in certain chemical reactions and suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
6689-38-9 |
|---|---|
Molekularformel |
C10H16O2Si |
Molekulargewicht |
196.32 g/mol |
IUPAC-Name |
(4-methoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)12-13(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
TXFCNWLJGZXMHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
